

Degradation of sodium metaborate upon exposure to atmospheric carbon dioxide

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Compound of Interest

Compound Name: **Sodium metaborate**

Cat. No.: **B1199293**

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Technical Support Center: Sodium Metaborate Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of **sodium metaborate** upon exposure to atmospheric carbon dioxide.

Frequently Asked Questions (FAQs)

Q1: What causes the degradation of solid **sodium metaborate** and its aqueous solutions?

A1: The primary cause of degradation is exposure to atmospheric carbon dioxide (CO₂).

Sodium metaborate is an alkaline salt and reacts with the acidic CO₂ gas. This reaction is exacerbated by the presence of humidity for solid forms of **sodium metaborate**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q2: What are the degradation products of **sodium metaborate** when it reacts with CO₂?

A2: The reaction between **sodium metaborate** and atmospheric CO₂ results in the formation of sodium carbonate and borax (sodium tetraborate).[\[3\]](#)[\[4\]](#)[\[5\]](#) In aqueous solutions, the absorption of CO₂ can also lead to the formation of sodium bicarbonate and boric acid, with the equilibrium between carbonate and bicarbonate being pH-dependent.[\[6\]](#)

Q3: What are the visible signs of **sodium metaborate** degradation?

A3: For solid **sodium metaborate**, a common sign of degradation, particularly after prolonged storage or exposure to moisture, is caking, where the crystalline granules clump together.[1][2][7] For aqueous solutions, degradation can manifest as a decrease in pH, cloudiness, or the formation of a precipitate.[8]

Q4: How does humidity affect the stability of solid **sodium metaborate**?

A4: Humidity accelerates the degradation of solid **sodium metaborate** by facilitating the reaction with atmospheric CO₂. **Sodium metaborate** 4 mol can also convert to the 8 mol hydrate form in a humid atmosphere.[4][5]

Q5: What is the expected shelf life of **sodium metaborate**?

A5: When stored under normal conditions of temperature and humidity in a tightly sealed container to prevent exposure to atmospheric CO₂, **sodium metaborate** is unlikely to change chemically and can remain stable for extended periods.[1][7] However, prolonged storage can lead to changes in moisture content and some degree of caking.[1]

Troubleshooting Guides

Issue 1: Caking of Solid Sodium Metaborate

- Problem: The **sodium metaborate** powder has formed hard lumps and is no longer free-flowing.
- Cause: This is likely due to prolonged exposure to atmospheric moisture and carbon dioxide, leading to the formation of sodium carbonate and borax, which can cause the crystals to bind together.[1][2][7] Temperature fluctuations can also contribute to caking.[9]
- Solution:
 - Prevention: Store **sodium metaborate** in a cool, dry place in a tightly sealed container to minimize exposure to air and humidity. Avoid storing directly on concrete floors.[1] For bulk storage, consider using an air dryer in steel silos.[9]
 - Remediation: Caked material is chemically similar and can often be broken up for use in many applications.[1] For powdered products, which are more susceptible to compaction, shorter storage periods are recommended.[1]

Issue 2: Cloudiness or Precipitation in Aqueous Solutions

- Problem: A freshly prepared **sodium metaborate** solution appears cloudy, or a previously clear solution has developed a precipitate.
- Cause:
 - CO₂ Absorption: The solution has absorbed CO₂ from the atmosphere, leading to the formation of less soluble sodium carbonate or borax. This will also cause a decrease in the solution's pH.
 - Use of Hard Water: If the solution was prepared with tap water, divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can react with metaborate or carbonate ions to form insoluble precipitates.[8]
 - Low Temperature: The solubility of **sodium metaborate** is temperature-dependent. If a concentrated solution is cooled, the **sodium metaborate** may precipitate out.
- Solution:
 - CO₂ Absorption: To minimize CO₂ absorption, prepare solutions with deionized water that has been boiled to remove dissolved gases and store the solution in a tightly sealed container. Aseptically prepared solutions will have a longer shelf-life.
 - Hard Water: Always use deionized or distilled water for preparing solutions to avoid the introduction of interfering ions.[8]
 - Low Temperature: If precipitation is due to low temperatures, gently warming the solution while stirring can redissolve the precipitate.[10] Avoid preparing solutions at concentrations that are too close to the saturation point for the intended storage temperature.

Data Presentation

Table 1: pH of **Sodium Metaborate** (4 Mol) Solutions at 20°C

Concentration (% by weight)	pH Range
0.1	10.5 - 10.6
0.5	10.8 - 10.9
1.0	11.0 - 11.1
2.0	11.2 - 11.3
4.0	11.4 - 11.5
6.0	11.5 - 11.6
8.0	11.6 - 11.8
10.0	11.8 - 11.8
15.0	11.9 - 12.0
18.0	12.0 - 12.2

Data sourced from U.S. Borax Product Data Sheet.[\[1\]](#)

Table 2: Kinetic Parameters for CO₂ Absorption in **Sodium Metaborate** Solution

Parameter	Value	Units
Frequency Factor	1.97×10^{-3}	m ³ /(mol·s)
Activation Energy	18,062	J/mol

This data is for the reaction between **sodium metaborate** and carbon dioxide at atmospheric pressure and temperatures between 17 and 50°C.[\[6\]](#)

Experimental Protocols

Protocol 1: Quantitative Analysis of Degradation Products by Titration

This protocol allows for the quantification of sodium carbonate and borax in a degraded **sodium metaborate** sample.

Objective: To determine the percentage of sodium carbonate and borax in a **sodium metaborate** sample.

Principle: A two-step titration is performed. The first titration with a strong acid neutralizes the borax and any sodium carbonate present. The second titration of the resulting solution with a strong base, after the addition of mannitol, quantifies the boric acid liberated from the borax.

[11][12]

Materials:

- Degraded **sodium metaborate** sample
- Standardized 0.5 M Hydrochloric Acid (HCl)
- Standardized 0.1 M Sodium Hydroxide (NaOH)
- Mannitol
- Methyl Red indicator
- Phenolphthalein indicator
- Deionized water
- Burettes, pipettes, conical flasks, analytical balance

Procedure:

- Sample Preparation: Accurately weigh a known amount of the degraded **sodium metaborate** sample and dissolve it in a known volume of deionized water.
- Titration 1 (HCl):
 - Take a known aliquot of the sample solution and add a few drops of Methyl Red indicator.

- Titrate with standardized 0.5 M HCl until the endpoint is reached (color change from yellow to red). Record the volume of HCl used (V_1). This volume corresponds to the total alkalinity from borax and sodium carbonate.
- Boiling: After the first titration, boil the solution for a few minutes to expel any dissolved CO_2 formed from the carbonate.[\[11\]](#) Cool the solution to room temperature.
- Titration 2 (NaOH):
 - To the boiled solution, add an excess of mannitol (several grams).
 - Add a few drops of Phenolphthalein indicator.
 - Titrate with standardized 0.1 M NaOH until the endpoint is reached (a persistent pink color). Record the volume of NaOH used (V_2). This volume corresponds to the boric acid formed from the borax.

Calculations:

- The amount of borax can be calculated from V_2 .
- The amount of sodium carbonate can be calculated from the difference between V_1 and the volume of HCl that reacted with the borax (which can be determined from V_2).

Protocol 2: Monitoring Degradation using Raman Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the degradation of **sodium metaborate** by observing changes in its vibrational spectra.

Principle: Raman spectroscopy is a non-destructive technique that provides information about the chemical bonds and molecular structure of a material. **Sodium metaborate**, sodium carbonate, and borax have distinct Raman spectra, allowing for their identification in a mixture.
[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

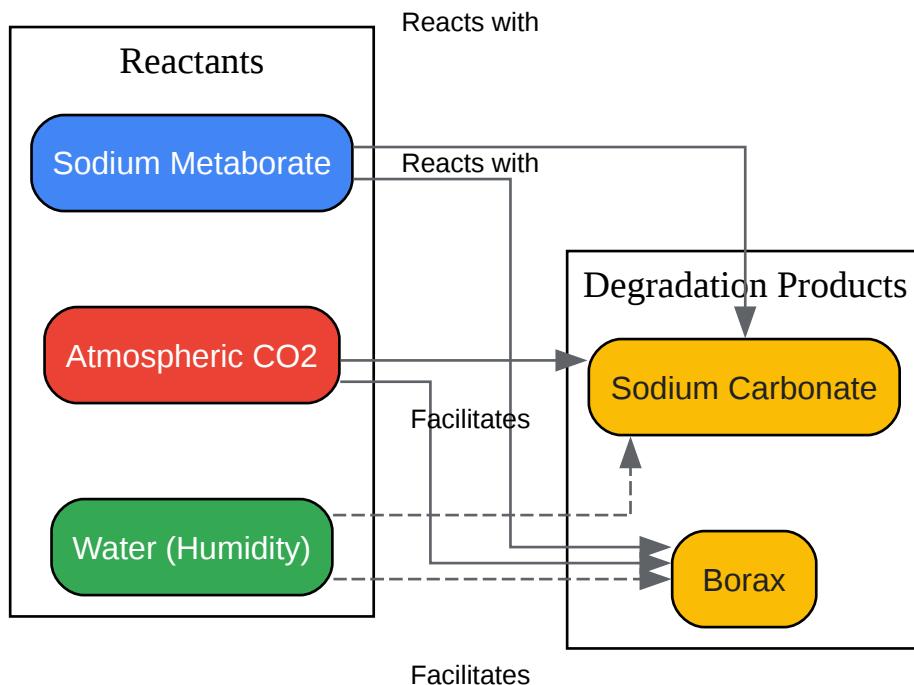
- **Sodium metaborate** sample (solid or aqueous solution)

- Raman spectrometer with appropriate laser excitation
- Sample holder (for solid) or cuvette (for liquid)

Procedure:

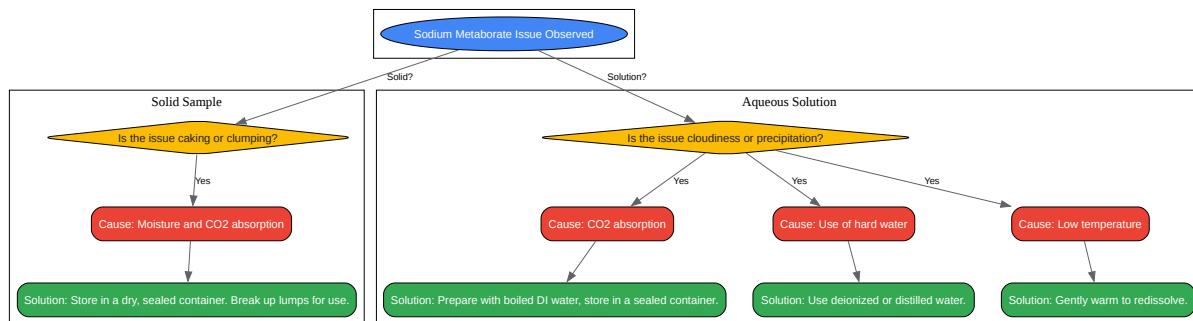
- Baseline Spectrum: Obtain a Raman spectrum of a fresh, undegraded **sodium metaborate** sample to serve as a reference.
- Sample Analysis:
 - Place the degraded sample in the spectrometer.
 - Acquire the Raman spectrum over a suitable spectral range.
- Data Analysis:
 - Compare the spectrum of the degraded sample to the reference spectrum of pure **sodium metaborate**.
 - Look for the appearance of new peaks corresponding to the characteristic Raman bands of sodium carbonate and borax. The intensity of these peaks will be related to the extent of degradation.

Mandatory Visualizations



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Caption: Degradation pathway of **sodium metaborate** in the presence of atmospheric CO₂ and humidity.

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Caption: Troubleshooting workflow for common issues with **sodium metaborate**.

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